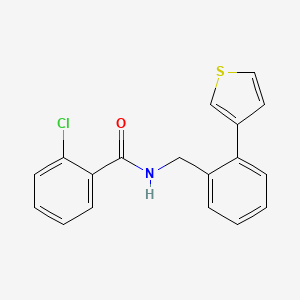

2-chloro-N-(2-(thiophen-3-yl)benzyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2-chloro-N-(2-(thiophen-3-yl)benzyl)benzamide is a benzamide derivative with a thiophene ring and a chloro substituent. While the specific compound is not directly studied in the provided papers, similar compounds with benzamide structures and various substituents have been synthesized and characterized, indicating a broad interest in this class of compounds for their potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the reaction of an appropriate benzoic acid or its derivatives with amines or amides. For instance, the synthesis of 2-chloro-N-(diethylcarbamothioyl)benzamide was achieved through a reaction characterized by elemental analysis and IR spectroscopy, followed by X-ray diffraction to determine the crystal and molecular structure . Similarly, other related compounds were synthesized using various methods, including solvent-free synthesis , reactions with cyanamides , and condensation reactions , , .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often elucidated using X-ray diffraction, which provides detailed information about the crystal packing and geometry of the molecule. For example, the crystal structure of 2-chloro-N-(diethylcarbamothioyl)benzamide was determined to crystallize in the orthorhombic space group with specific cell dimensions . Other studies also reported the crystal structure of related compounds, confirming their proposed structures and providing insights into their molecular conformations , , .

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including condensation with aldehydes to form imine-carboximido derivatives or reactions with nucleophiles to produce new compounds . The reactivity of the functional groups in these molecules, such as the cyanomethylene group, allows for the construction of new heterocyclic hybrids .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are characterized using a range of spectroscopic techniques, including IR, NMR, and UV-Vis spectroscopy. These techniques provide information on vibrational frequencies, chemical shifts, and electronic properties , . Additionally, computational methods such as DFT calculations are used to optimize molecular geometries and predict vibrational frequencies, which are then compared with experimental data , . The study of NBO, NLO, and MEP properties further contributes to the understanding of the electronic characteristics of these compounds .

科学的研究の応用

Structural Analysis

Studies have focused on understanding the crystal structure of related compounds, which can provide insights into their physical and chemical properties. For instance, research on compounds with similar structures has revealed detailed crystallization patterns and interactions at the molecular level, such as hydrogen bonding and π···π interactions, contributing to the stability and behavior of these molecules in various environments (Sharma et al., 2016).

Antimicrobial Activity

The exploration of antimicrobial properties in compounds related to 2-chloro-N-(2-(thiophen-3-yl)benzyl)benzamide highlights their potential in developing new therapeutic agents. Synthesis of new derivatives and their evaluation against various bacterial and fungal strains have been a significant focus. These studies aim to identify potent compounds that could serve as the basis for new antimicrobial drugs with specific activity against resistant strains (Naganagowda & Petsom, 2011).

Synthesis of Complex Molecules

Research has also concentrated on synthesizing new derivatives and complex molecules incorporating the thiophene motif, which is structurally related to 2-chloro-N-(2-(thiophen-3-yl)benzyl)benzamide. These synthetic efforts include the development of novel methodologies for constructing heterocyclic skeletons, offering potential applications in material science, pharmaceuticals, and organic electronics. Innovative synthetic routes have been designed to produce compounds with specific structural features, leading to materials with unique electronic, optical, and biological properties (Nowacki & Wojciechowski, 2017).

特性

IUPAC Name |

2-chloro-N-[(2-thiophen-3-ylphenyl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNOS/c19-17-8-4-3-7-16(17)18(21)20-11-13-5-1-2-6-15(13)14-9-10-22-12-14/h1-10,12H,11H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWPBHHWXDCPFFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)C2=CC=CC=C2Cl)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-ethylphenyl)-2-(5-methyl-4-oxo-6-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2550042.png)

![1-[3-(4-Ethylphenyl)-4-oxoquinazolin-2-yl]piperidine-4-carboxamide](/img/structure/B2550044.png)

![2-[[1-(5-Chloropyrimidin-2-yl)piperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2550051.png)

![3-Oxa-7-azabicyclo[4.2.0]octane;hydrochloride](/img/structure/B2550052.png)

![(6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methanamine hydrochloride](/img/structure/B2550055.png)

![3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methylquinolin-4(1H)-one](/img/structure/B2550060.png)

![1-[(3,4-Dimethoxyphenyl)acetyl]-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2550063.png)

![4-[3-[(2,2,2-Trifluoroacetyl)amino]propyl]benzenesulfonyl fluoride](/img/structure/B2550065.png)